molecular formula C23H22N4O2 B2897456 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946377-20-4

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2897456
CAS No.: 946377-20-4
M. Wt: 386.455
InChI Key: GTTSYGANYGPIKQ-UHFFFAOYSA-N
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Description

“5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include:

    Oxazole formation: Cyclization reactions involving amino acids or nitriles.

    Piperazine introduction: Nucleophilic substitution reactions.

    Benzoyl group addition: Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of acid or base catalysts to speed up the reactions.

    Temperature control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other higher oxidation states.

    Reduction: Hydrogenation or other reduction processes.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-3-7-18(8-4-16)21-25-20(15-24)23(29-21)27-13-11-26(12-14-27)22(28)19-9-5-17(2)6-10-19/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTSYGANYGPIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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